Cas no 2137090-44-7 ((1S)-1-(pyrimidin-2-yl)pentan-1-amine)

(1S)-1-(pyrimidin-2-yl)pentan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(pyrimidin-2-yl)pentan-1-amine
- EN300-1122044
- 2137090-44-7
-
- インチ: 1S/C9H15N3/c1-2-3-5-8(10)9-11-6-4-7-12-9/h4,6-8H,2-3,5,10H2,1H3/t8-/m0/s1
- InChIKey: JZUKJPXMPSDVPS-QMMMGPOBSA-N
- ほほえんだ: N[C@H](C1N=CC=CN=1)CCCC
計算された属性
- せいみつぶんしりょう: 165.126597491g/mol
- どういたいしつりょう: 165.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
(1S)-1-(pyrimidin-2-yl)pentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122044-5.0g |
(1S)-1-(pyrimidin-2-yl)pentan-1-amine |
2137090-44-7 | 5g |
$7238.0 | 2023-05-26 | ||
Enamine | EN300-1122044-0.05g |
(1S)-1-(pyrimidin-2-yl)pentan-1-amine |
2137090-44-7 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
Enamine | EN300-1122044-0.25g |
(1S)-1-(pyrimidin-2-yl)pentan-1-amine |
2137090-44-7 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1122044-0.5g |
(1S)-1-(pyrimidin-2-yl)pentan-1-amine |
2137090-44-7 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
Enamine | EN300-1122044-10.0g |
(1S)-1-(pyrimidin-2-yl)pentan-1-amine |
2137090-44-7 | 10g |
$10732.0 | 2023-05-26 | ||
Enamine | EN300-1122044-5g |
(1S)-1-(pyrimidin-2-yl)pentan-1-amine |
2137090-44-7 | 95% | 5g |
$3479.0 | 2023-10-27 | |
Enamine | EN300-1122044-2.5g |
(1S)-1-(pyrimidin-2-yl)pentan-1-amine |
2137090-44-7 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
Enamine | EN300-1122044-0.1g |
(1S)-1-(pyrimidin-2-yl)pentan-1-amine |
2137090-44-7 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
Enamine | EN300-1122044-10g |
(1S)-1-(pyrimidin-2-yl)pentan-1-amine |
2137090-44-7 | 95% | 10g |
$5159.0 | 2023-10-27 | |
Enamine | EN300-1122044-1g |
(1S)-1-(pyrimidin-2-yl)pentan-1-amine |
2137090-44-7 | 95% | 1g |
$1200.0 | 2023-10-27 |
(1S)-1-(pyrimidin-2-yl)pentan-1-amine 関連文献
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
(1S)-1-(pyrimidin-2-yl)pentan-1-amineに関する追加情報
Compound Introduction: (1S)-1-(pyrimidin-2-yl)pentan-1-amine (CAS No. 2137090-44-7)
Compound (1S)-1-(pyrimidin-2-yl)pentan-1-amine, identified by its CAS number 2137090-44-7, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of amine derivatives featuring a pyrimidine moiety, which has been extensively studied for its potential biological activities. The pyrimidine ring is a core structural component in many pharmacologically active agents, including antiviral, anticancer, and antimicrobial drugs. The specific arrangement of atoms in this molecule, particularly the stereochemistry at the chiral center, makes it a subject of great interest for medicinal chemists.
The structure of (1S)-1-(pyrimidin-2-yl)pentan-1-amine consists of a pentyl chain attached to a pyrimidine ring through an amine linkage. This configuration allows for diverse interactions with biological targets, making it a versatile scaffold for drug design. The stereochemical purity of the (1S) configuration is crucial, as it can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound. In recent years, there has been a growing emphasis on the development of enantiomerically pure compounds to enhance therapeutic efficacy while minimizing side effects.
Recent research in the field of medicinal chemistry has highlighted the importance of pyrimidine-based compounds in addressing various therapeutic challenges. Studies have demonstrated that modifications to the pyrimidine ring can lead to enhanced binding affinity and selectivity towards specific biological targets. For instance, derivatives of pyrimidine have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The compound (1S)-1-(pyrimidin-2-yl)pentan-1-amine is being explored as a potential lead molecule in this context, with investigations focusing on its ability to modulate key signaling pathways.
The pentyl chain in (1S)-1-(pyrimidin-2-yl)pentan-1-amine contributes to the compound's solubility and bioavailability, which are critical factors in drug development. By optimizing the length and branching of the alkyl chain, researchers aim to improve pharmacokinetic profiles, ensuring that the compound reaches its target site effectively and remains active for an appropriate duration. Additionally, computational modeling and molecular dynamics simulations have been employed to predict how this compound interacts with biological macromolecules, providing valuable insights into its mechanism of action.
In clinical settings, compounds with similar structures have been investigated for their potential therapeutic applications. For example, pyrimidine-based amine derivatives have been studied for their anti-inflammatory and immunomodulatory effects. While (1S)-1-(pyrimidin-2-yl)pentan-1-amine has not yet entered clinical trials, preclinical studies suggest that it may exhibit similar beneficial properties. These findings are encouraging and warrant further exploration into its pharmacological potential.
The synthesis of (1S)-1-(pyrimidin-2-yl)pentan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Chiral resolution techniques are often employed to isolate the desired enantiomer, emphasizing the importance of stereochemical integrity in drug development. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency and scalability.
Future directions in research on (1S)-1-(pyrimidin-2-yl)pentan-1-amine may include exploring its interactions with other biological targets beyond kinases and enzymes. Additionally, combination therapies involving this compound with other drugs could be investigated to enhance therapeutic outcomes. The growing interest in personalized medicine also suggests that individual patient responses to such compounds could be tailored based on genetic and molecular profiles.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery and optimization of molecules like (1S)-1-(pyrimidin-2-yl)pentan-1-am ine. This collaborative approach is essential for bringing new treatments to patients who need them most.
2137090-44-7 ((1S)-1-(pyrimidin-2-yl)pentan-1-amine) 関連製品
- 2567503-40-4(4-1-(1H-1,2,3,4-tetrazol-5-yl)butan-2-ylaniline)
- 527751-30-0(2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))
- 244153-25-1(ethyl 4-(2-aminoethoxy)-3-methoxybenzoate)
- 301171-02-8(N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline)
- 2137984-57-5(6-(1-Ethoxyethenyl)pyridin-3-ol)
- 1805587-01-2(5-Aminomethyl-4-cyano-2-nitrobenzoic acid)
- 2229029-73-4(4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one)
- 1251691-21-0(3-methyl-6-{4-3-(pyrimidin-2-yloxy)benzoylpiperazin-1-yl}pyridazine)
- 954676-45-0(N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide)
- 895016-20-3(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(2,5-dimethoxyphenyl)acetamide)




